molecular formula C9H6BrF4NO2 B13680764 Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B13680764
M. Wt: 316.05 g/mol
InChI Key: WRWMJRBOEOWGGJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of multiple substituents on the benzene ring, including amino, bromo, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate typically involves a multi-step process. One common synthetic route includes:

    Reduction: Conversion of the nitro group to an amino group.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Fluorination: Introduction of a fluorine atom to the benzene ring.

    Esterification: Formation of the ester group by reacting with methanol.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium for coupling reactions). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield a nitro compound, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of multiple substituents on the benzene ring can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C9H6BrF4NO2

Molecular Weight

316.05 g/mol

IUPAC Name

methyl 2-amino-4-bromo-3-fluoro-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6BrF4NO2/c1-17-8(16)3-2-4(9(12,13)14)5(10)6(11)7(3)15/h2H,15H2,1H3

InChI Key

WRWMJRBOEOWGGJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1N)F)Br)C(F)(F)F

Origin of Product

United States

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